Cas no 96793-52-1 (1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine)

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a benzyl group at the 1-position and a methyl group at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its fused bicyclic system enhances stability and offers potential for diverse functionalization, enabling applications in drug discovery, particularly as a scaffold for kinase inhibitors or other biologically active molecules. The compound's well-defined synthetic route and high purity make it suitable for precise experimental studies. Its versatility and structural specificity contribute to its utility in medicinal chemistry and material science.
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine structure
96793-52-1 structure
Product Name:1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
CAS No:96793-52-1
MF:C14H13N3
MW:223.273122549057
CID:3064840
PubChem ID:778693
Update Time:2025-11-02

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
    • DTXSID901323107
    • CHEMBL1449929
    • ChemDiv2_000223
    • Oprea1_269199
    • CBDivE_002005
    • 96793-52-1
    • Oprea1_616345
    • STK328066
    • MLS001207921
    • SMR000505186
    • HMS2842P09
    • HMS1369K03
    • AKOS000546208
    • 1-benzyl-3-methylpyrazolo[3,4-b]pyridine
    • MDL: MFCD00441056
    • Inchi: 1S/C14H13N3/c1-11-13-8-5-9-15-14(13)17(16-11)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
    • InChI Key: GLYFDIZBHQMLAU-UHFFFAOYSA-N
    • SMILES: N1(C2C(=CC=CN=2)C(C)=N1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 223.110947427Da
  • Monoisotopic Mass: 223.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30.7Ų

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine Pricemore >>

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Additional information on 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

Recent Advances in the Study of 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 96793-52-1)

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 96793-52-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of neurodegenerative diseases and cancer.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory and neurodegenerative disorders. The research demonstrated that 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine exhibits high binding affinity and specificity for PDE4, suggesting its potential as a lead compound for developing novel anti-inflammatory and neuroprotective agents.

In addition to its PDE4 inhibitory activity, recent findings have highlighted the compound's anticancer properties. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine exhibit potent antiproliferative effects against various cancer cell lines, including breast and lung cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are critical for cancer cell survival and proliferation.

Another area of interest is the compound's potential in treating metabolic disorders. A 2024 preprint on bioRxiv revealed that 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine modulates AMP-activated protein kinase (AMPK) activity, a key regulator of cellular energy homeostasis. This finding opens new avenues for research into its use in managing conditions like diabetes and obesity.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance bioavailability and reduce toxicity. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials.

In summary, 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 96793-52-1) represents a versatile scaffold with broad therapeutic potential. Ongoing research continues to uncover its multifaceted biological activities, positioning it as a valuable candidate for drug development in multiple disease areas.

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